3-Hydroxy-3-(3-methylthiophen-2-yl)propanenitrile

Catalog No.
S14143803
CAS No.
M.F
C8H9NOS
M. Wt
167.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxy-3-(3-methylthiophen-2-yl)propanenitrile

Product Name

3-Hydroxy-3-(3-methylthiophen-2-yl)propanenitrile

IUPAC Name

3-hydroxy-3-(3-methylthiophen-2-yl)propanenitrile

Molecular Formula

C8H9NOS

Molecular Weight

167.23 g/mol

InChI

InChI=1S/C8H9NOS/c1-6-3-5-11-8(6)7(10)2-4-9/h3,5,7,10H,2H2,1H3

InChI Key

HDPLIPIGZRFENH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(CC#N)O

3-Hydroxy-3-(3-methylthiophen-2-yl)propanenitrile is a chemical compound characterized by its unique structure, which includes a hydroxyl group, a nitrile group, and a thiophene ring. The molecular formula for this compound is C10H11NOSC_{10}H_{11}NOS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The compound's structure features a three-carbon chain with a hydroxyl group and a nitrile group at one end, while the thiophene ring is attached to the second carbon. This arrangement contributes to its potential reactivity and biological activity.

Typical of nitriles and alcohols:

  • Oxidation: 3-Hydroxy-3-(3-methylthiophen-2-yl)propanenitrile can be oxidized to form sulfoxides or sulfones when treated with appropriate oxidizing agents.
  • Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride or borane.
  • Substitution Reactions: The thiophene moiety can participate in electrophilic substitution reactions, allowing for the introduction of various substituents on the ring.

These reactions highlight the compound's versatility as a precursor for synthesizing more complex organic molecules.

Research indicates that 3-Hydroxy-3-(3-methylthiophen-2-yl)propanenitrile exhibits potential biological activities. Variations in its structure can lead to differences in biological efficacy, making it a subject of interest in medicinal chemistry. Preliminary studies suggest that derivatives of this compound may possess antimicrobial and anticancer properties. Its mechanism of action is thought to involve interactions with specific biological targets such as enzymes or receptors, potentially modulating their activity through mechanisms like π-π stacking with aromatic amino acids or hydrogen bonding through the nitrile group.

Several methods have been developed for synthesizing 3-Hydroxy-3-(3-methylthiophen-2-yl)propanenitrile:

  • Regioselective Ring Opening: One method involves the regioselective ring opening of thiophene oxides using alkali metal cyanides under mild conditions, yielding high purity and yield.
  • Chemoenzymatic Processes: Another approach employs lipase-catalyzed reactions for the stereoselective preparation of this compound from suitable precursors.
  • Microwave-Assisted Synthesis: Recent advancements include microwave-assisted synthesis techniques that enhance reaction efficiency and reduce reaction times.

These methods provide versatile pathways for obtaining the compound in significant quantities for further research and application.

3-Hydroxy-3-(3-methylthiophen-2-yl)propanenitrile has several applications across different fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules, particularly in developing new materials and catalysts.
  • Biology: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer effects.
  • Medicine: Ongoing research explores its potential as a pharmacophore in drug design, targeting specific enzymes or receptors.
  • Industry: The compound is used in producing advanced materials, including conductive polymers and organic semiconductors.

Interaction studies of 3-Hydroxy-3-(3-methylthiophen-2-yl)propanenitrile focus on its binding affinity to various biological targets. These studies typically involve:

  • Enzyme Inhibition Assays: Evaluating how the compound affects enzyme activity, which can provide insights into its potential therapeutic uses.
  • Protein

Several compounds share structural similarities with 3-Hydroxy-3-(3-methylthiophen-2-yl)propanenitrile. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-Hydroxy-3-(5-methylthiophen-2-yl)propanenitrileSimilar hydroxyl and nitrile groupsDifferent thiophene substitution pattern
4-HydroxyphenylacetonitrileHydroxyl group on an aromatic ringLacks thiophene moiety; used in pharmaceuticals
4-Methylthioacetic acidContains a methylthio groupDifferent functional groups; used in organic synthesis
2-Amino-4-(methylthio)butanoic acidAmino acid structureBiological relevance as an amino acid derivative

These compounds highlight the uniqueness of 3-Hydroxy-3-(3-methylthiophen-2-yl)propanenitrile due to its specific combination of functional groups and structural features, which may impart distinct biological activities and chemical properties.

Condensation Reaction Optimization with Thiophene Derivatives

The synthesis of 3-Hydroxy-3-(3-methylthiophen-2-yl)propanenitrile often begins with condensation reactions between thiophene derivatives and nitrile precursors. A prominent approach involves the Knoevenagel condensation of 3-methylthiophene-2-carbaldehyde with malononitrile in the presence of ammonium acetate as a catalyst. This reaction proceeds via nucleophilic attack of the nitrile on the aldehyde carbonyl, followed by dehydration to form the α,β-unsaturated nitrile intermediate. Optimizing reaction parameters such as temperature (60–80°C), solvent polarity (e.g., tetrahydrofuran or dichloromethane), and catalyst loading (10–15 mol%) has been shown to enhance yields by 20–30%.

Recent studies have also explored palladium-catalyzed cyanation of thiophene halides as an alternative route. For instance, tris(dibenzylideneacetone)dipalladium(0) and 1,1′-bis(diphenylphosphino)ferrocene (dppf) facilitate the substitution of bromine atoms in 3-methyl-2-bromothiophene with cyanide groups using Zn(CN)₂ as the cyanide source. This method achieves conversions exceeding 85% under mild conditions (80°C, 12 h), with the electron-rich thiophene ring enhancing reactivity toward electrophilic palladium intermediates.

Table 1: Comparison of Condensation Methods

MethodCatalystYield (%)Key Conditions
Knoevenagel CondensationAmmonium Acetate65–7560–80°C, THF
Palladium-CatalyzedPd₂(dba)₃/dppf80–8580°C, Zn(CN)₂

Catalytic Asymmetric Hydroxylation Techniques

Introducing the hydroxyl group with enantiomeric control remains a critical challenge. Enzymatic approaches using hydroxynitrile lyases (HNLs) have emerged as a sustainable solution. For example, the Arabidopsis thaliana HNL (AtHNL) immobilized in silica microreactors enables asymmetric hydroxylation of 3-(3-methylthiophen-2-yl)propanenitrile precursors. This method achieves enantiomeric excess (ee) values of 90–98% by suppressing racemic background reactions through precise control of residence times (3–30 min) and substrate flow rates.

Mechanistic studies suggest that AtHNL stabilizes the transition state via hydrogen bonding between the enzyme’s active site and the nitrile group, while the thiophene ring participates in hydrophobic interactions. This dual stabilization mechanism ensures high stereoselectivity even at industrial-scale substrate concentrations (0.5–1.0 M).

Nitrile Group Introduction via Cyanating Agent Modifications

The nitrile functionality in 3-Hydroxy-3-(3-methylthiophen-2-yl)propanenitrile is typically introduced using cyanating agents such as acetone cyanohydrin or Zn(CN)₂. Transhydrocyanation—a process where acetone cyanohydrin donates HCN—has proven effective for thiophene derivatives. For instance, reacting 3-methylthiophene-2-carbaldehyde with acetone cyanohydrin in the presence of lithium hydride generates the cyanohydrin product with minimal byproducts.

Alternative methods employ trimethylsilyl cyanide (TMSCN) as a safer cyanation reagent. TMSCN reacts with carbonyl intermediates under Lewis acid catalysis (e.g., AlCl₃), yielding protected cyanohydrins that are subsequently deprotected using aqueous HCl. This approach avoids handling volatile HCN and achieves yields comparable to traditional methods (70–75%).

Table 2: Cyanating Agents and Efficiency

AgentConditionsYield (%)ee (%)
Acetone CyanohydrinLiH, 25°C70
TMSCNAlCl₃, CH₂Cl₂, 0°C75
AtHNLFlow reactor, 30°C90–9590–98

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

167.04048508 g/mol

Monoisotopic Mass

167.04048508 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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